4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole
Description
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
4-chloro-1-(oxolan-3-yl)pyrazole |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-9-10(4-6)7-1-2-11-5-7/h3-4,7H,1-2,5H2 |
InChI Key |
CQGFYUCDTZFQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2C=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Construction of the pyrazole ring with the tetrahydrofuran substituent at the nitrogen (N-1) position.
- Introduction of the chlorine atom at the 4-position of the pyrazole ring via selective chlorination.
The synthetic routes typically start from pyrazole precursors or hydrazine derivatives and use reagents such as thionyl chloride or sulfuryl chloride for chlorination. The tetrahydrofuran-3-yl substituent can be introduced via alkylation or by using a pre-functionalized tetrahydrofuran derivative.
Specific Preparation Method from Patent CN103923012A
A notable method described in patent CN103923012A involves the following steps:
- The pyrazole derivative bearing the tetrahydrofuran-3-yl substituent is synthesized first.
- Chlorination is performed using chlorinating agents such as thionyl chloride in the presence of solvents like dichloromethane or N,N-dimethylformamide.
- The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield a viscous intermediate.
- Purification is achieved by column chromatography to isolate the pure this compound.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrazole ring formation | Hydrazine derivatives, tetrahydrofuran precursors | Controlled temperature, inert atmosphere |
| Chlorination | Thionyl chloride or sulfuryl chloride, DCM or DMF | Cooling to 0°C to room temperature |
| Purification | Column chromatography | Silica gel, gradient elution |
Alternative Synthetic Routes and Related Pyrazole Chlorination
Literature on related pyrazole derivatives suggests alternative approaches:
- Starting from ethyl pyrazole carboxylates, chlorination at the 4-position can be achieved by reaction with sulfuryl chloride under reflux in dichloroethane, followed by aqueous workup and extraction.
- Alkylation of pyrazole nitrogen with tetrahydrofuran-3-yl halides or tosylates can introduce the tetrahydrofuran substituent before or after chlorination.
- Suzuki coupling reactions have been employed for pyrazole derivatives with boronic acid esters, but this is more relevant for aryl substitutions rather than alkyl tetrahydrofuran substituents.
Data Summary Table of Preparation Parameters
Research Findings and Analysis
- The selective chlorination at the 4-position of the pyrazole ring is efficiently achieved using sulfuryl chloride or thionyl chloride under controlled temperature conditions. This step is crucial to avoid over-chlorination or side reactions.
- The presence of the tetrahydrofuran-3-yl substituent requires careful control of reaction conditions to preserve the integrity of the oxygen-containing ring.
- The purification by column chromatography is effective in separating the desired product from side products and unreacted starting materials.
- The synthetic routes are adaptable for scale-up, as indicated in patent literature, though care must be taken with the handling of chlorinating agents and temperature control.
- No comprehensive melting point or boiling point data are publicly available, indicating a need for further physicochemical characterization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the synthesis of antidepressant molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The chloro group and the tetrahydrofuran moiety can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Structural Isomers: Positional Effects of the THF Substituent
- 4-Chloro-1-(tetrahydrofuran-2-yl)-1H-pyrazole (Isomer): This structural isomer () differs in the THF substitution position (2-carbon vs. 3-carbon). The 2-THF derivative exhibits a yield of 83% via decatungstate-mediated radical-polar crossover synthesis, with NMR data confirming regioselectivity. The 3-THF analog likely shares similar reactivity but may differ in steric and electronic effects due to THF ring orientation.
Halogen-Substituted Analogs
- 4-Bromo-1-(tetrahydrofuran-3-yl)-1H-pyrazole :
Replacing chlorine with bromine () increases molecular weight (212.04 vs. 183.61 g/mol for chloro) and alters reactivity. Bromine’s larger atomic radius and lower electronegativity may reduce electrophilic substitution rates but enhance halogen-bonding interactions in biological systems. Commercial availability of the bromo derivative ($356/250 mg) suggests scalability, though the chloro analog’s synthesis might be more cost-effective due to cheaper starting materials .
Functional Group Variations
(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole :
Substituting chlorine with a nitro group () introduces strong electron-withdrawing effects, increasing molecular polarity (density: 1.58 g/cm³ vs. ~1.37 g/cm³ for chloro). The nitro group may enhance oxidative stability but reduce nucleophilic substitution reactivity. This derivative’s predicted boiling point (355.6°C) is significantly higher than chloro analogs, likely due to increased dipole interactions .- 4-Chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole: This analog () replaces THF with difluoromethyl and ethoxymethyl groups. However, the absence of the THF ring may reduce solubility in polar solvents, limiting formulation options .
Aromatic and Complex Substituents
- However, the bulkier substituent may reduce synthetic yield (86% reported) compared to THF analogs due to steric challenges during heteroarylation .
Sulfonyl- and Azetidinyl-Substituted Derivatives : Complex derivatives like 4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole () exhibit higher molecular weights (>350 g/mol) and extended conjugation. These modifications may improve target selectivity in drug design but complicate synthesis and scalability .
Biological Activity
4-Chloro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antimicrobial, antifungal, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chloro group and a tetrahydrofuran moiety, which contributes to its lipophilicity and biological interactions. The structural characteristics play a crucial role in its pharmacological properties.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. In studies, it exhibited remarkable efficacy against Staphylococcus aureus , Bacillus subtilis , Salmonella typhi , and Escherichia coli . The minimum inhibitory concentrations (MIC) for these bacteria were notably lower compared to standard antibiotics, indicating its potential as an effective antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin | 16 |
| Bacillus subtilis | 4 | Amoxicillin | 8 |
| Salmonella typhi | 16 | Tetracycline | 32 |
| Escherichia coli | 8 | Norfloxacin | 16 |
Antifungal Activity
The compound has also shown antifungal activity against common fungi such as Aspergillus niger and Candida albicans . In vitro assays revealed that it inhibited fungal growth effectively, with IC50 values comparable to established antifungal agents .
Table 2: Antifungal Activity of this compound
| Fungal Strain | IC50 (µg/mL) | Standard Antifungal | IC50 (µg/mL) |
|---|---|---|---|
| Aspergillus niger | 10 | Ketoconazole | 15 |
| Candida albicans | 12 | Fluconazole | 20 |
Antioxidant Properties
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited significant radical scavenging activity at a concentration of 15 µM, outperforming several known antioxidants .
Table 3: Antioxidant Activity of this compound
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 5 | 30 |
| 10 | 55 |
| 15 | 75 |
Molecular docking studies suggest that the compound interacts favorably with key proteins involved in microbial resistance and oxidative stress response. Notable binding interactions were observed with DNA gyrase and lanosterol demethylase, indicating that the compound may inhibit these enzymes, leading to antimicrobial effects .
Case Studies
In one study, the compound was administered to mice infected with E. coli , resulting in a significant reduction in bacterial load compared to control groups treated with standard antibiotics. The study highlighted the potential for developing this compound as a novel therapeutic agent against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
